N-(3,4-dichlorophenyl)-4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-carboxamide
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Overview
Description
N-(3,4-dichlorophenyl)-4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a piperidine ring, a thiazole moiety, and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3,4-dichloroaniline, 4-methylthiazole, and piperidine.
Step-by-Step Synthesis:
Reaction Conditions: Typical conditions include the use of solvents like dichloromethane or ethanol, catalysts such as triethylamine, and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the piperidine ring.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced amines or alcohols.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-(3,4-dichlorophenyl)-4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic effects. It may act on specific molecular targets, offering possibilities for the treatment of diseases such as cancer, infections, or neurological disorders.
Industry
In industrial applications, the compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dichlorophenyl)-4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-carboxamide shares similarities with other piperidine derivatives and thiazole-containing compounds.
- Examples include N-(3,4-dichlorophenyl)-4-(methylthio)piperidine-1-carboxamide and 4-(4-methylthiazol-2-ylthio)piperidine derivatives.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and biological activity. The presence of both the dichlorophenyl and thiazole groups enhances its potential for diverse applications compared to simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N3OS2/c1-11-9-24-17(20-11)25-10-12-4-6-22(7-5-12)16(23)21-13-2-3-14(18)15(19)8-13/h2-3,8-9,12H,4-7,10H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXHDZWPDQKMBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2CCN(CC2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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